4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide
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Overview
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is a common scaffold in medicinal chemistry due to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position of the quinazolinone ring using brominating agents like N-bromosuccinimide (NBS).
Thionation: Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson’s reagent.
Amidation: Coupling of the quinazolinone derivative with N-methyl-N-[2-(pyridin-2-yl)ethyl]amine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl or thiocarbonyl groups can yield alcohols or thiols, respectively.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Thiols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the bromine and thiocarbonyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)benzamide
- 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[3-(pyrrolidin-1-yl)propyl]benzamide
Uniqueness
The unique combination of the quinazolinone core, bromine, and thiocarbonyl groups in 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide distinguishes it from similar compounds. This unique structure may confer enhanced biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H21BrN4O2S |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-methyl-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C24H21BrN4O2S/c1-28(13-11-19-4-2-3-12-26-19)22(30)17-7-5-16(6-8-17)15-29-23(31)20-14-18(25)9-10-21(20)27-24(29)32/h2-10,12,14H,11,13,15H2,1H3,(H,27,32) |
InChI Key |
MLFJYEGHRNSSOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Origin of Product |
United States |
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